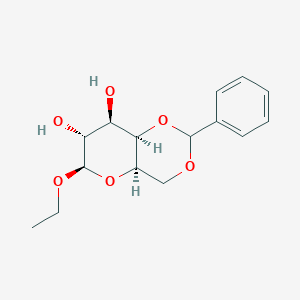

Ethyl 4,6-O-benzylidene-b-D-galactopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4,6-O-benzylidene-b-D-galactopyranoside is a renowned compound within the biomedical industry . It is a pivotal compound in the realm of biomedical research and plays an indispensable role in unraveling intricate molecular interactions and functions linked to proteins implicated in an array of ailments, including cancer and metabolic disorders .

Synthesis Analysis

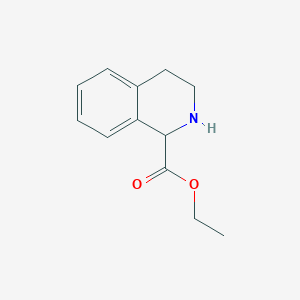

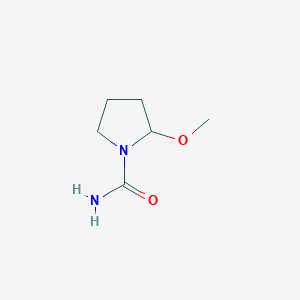

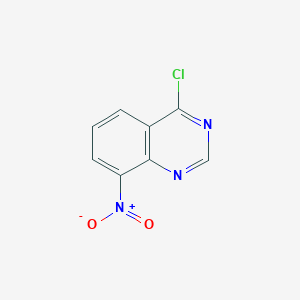

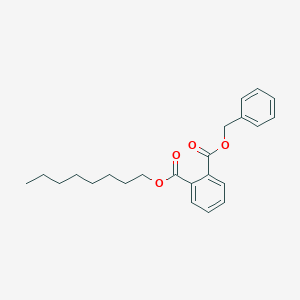

The synthesis of Ethyl 4,6-O-benzylidene-b-D-galactopyranoside involves the formation of a new chiral center . The bulky phenyl substituent adopts predominantly the thermodynamically more stable equatorial orientation during their formation . The product purification can be achieved by crystallization/precipitation only .Molecular Structure Analysis

The molecular formula of Ethyl 4,6-O-benzylidene-b-D-galactopyranoside is C15H20O6 . It has a molecular weight of 296.32 . The structure is characterized by exceptional peculiarity .Chemical Reactions Analysis

Benzylidene acetals, such as Ethyl 4,6-O-benzylidene-b-D-galactopyranoside, have found broad application in synthetic carbohydrate chemistry . The formation of these compounds involves the creation of a new chiral center .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4,6-O-benzylidene-b-D-galactopyranoside include a molecular weight of 296.32 and a molecular formula of C15H20O6 .科学的研究の応用

Synthetic Carbohydrate Chemistry

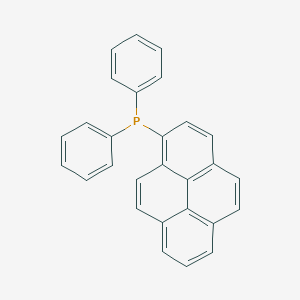

Ethyl 4,6-O-benzylidene-b-D-galactopyranoside is widely used in synthetic carbohydrate chemistry . The formation of benzylidene acetals introduces a new chiral center, where the bulky phenyl substituent predominantly adopts the thermodynamically more stable equatorial orientation .

Preparation of Various Sugars

This compound serves as an important intermediate in the preparation of various sugars . It’s a key building block in the synthesis of different types of sugars.

Protective Group in Glycobiology

In the field of glycobiology, Ethyl 4,6-O-benzylidene-b-D-galactopyranoside is used as a protective group for 1,2- and 1,3-diols . In systems where 1,2- or 1,3-diols are possible, the six-membered acetal ring is preferentially formed .

Stereoselective Oligosaccharide Synthesis

The compound plays a significant role in the development of novel methods for stereoselective oligosaccharide synthesis . This is particularly important in the field of glycobiology, which focuses on complex carbohydrate molecules .

Regioselective Synthesis of Protected Polyols

Ethyl 4,6-O-benzylidene-b-D-galactopyranoside is used in the regioselective synthesis of protected polyols . This process involves chelation-assisted regioselective C−O bond cleavage reactions of acetals by Grignard reagents .

Formation of Benzylidene Acetals

The compound is used in the formation of benzylidene acetals of ethyl thioglycosides . The product purification can be achieved by crystallization/precipitation only .

作用機序

Target of Action

Ethyl 4,6-O-benzylidene-b-D-galactopyranoside is a compound used in proteomics research . .

Mode of Action

It is known that during the formation of benzylidene acetals, a new chiral center is formed, wherein the bulky phenyl substituent adopts predominantly the thermodynamically more stable equatorial orientation .

Biochemical Pathways

Benzylidene acetals, to which this compound belongs, have found broad application in synthetic carbohydrate chemistry .

Pharmacokinetics

It is known that the compound should be stored at -20°c for long term storage .

Result of Action

It is known that the compound is used in proteomics research , suggesting it may have effects on protein structure or function.

Action Environment

It is known that the compound should be stored at -20°c for long term storage , suggesting that temperature may play a role in its stability.

将来の方向性

Ethyl 4,6-O-benzylidene-b-D-galactopyranoside exhibits promising prospects for studying specific ailments associated with carbohydrate metabolism and glycosylation pathways . It proves to be highly advantageous in drug development for multiple ailments such as cancer and neurological disorders . This compound is expected to continue playing a significant role in biomedical research and drug discovery .

特性

IUPAC Name |

(4aR,6R,7R,8R,8aR)-6-ethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6/c1-2-18-15-12(17)11(16)13-10(20-15)8-19-14(21-13)9-6-4-3-5-7-9/h3-7,10-17H,2,8H2,1H3/t10-,11-,12-,13+,14?,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCTXXNFSDZRJM-JDBBLOKJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595396 |

Source

|

| Record name | Ethyl 4,6-O-benzylidene-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101833-22-1 |

Source

|

| Record name | Ethyl 4,6-O-benzylidene-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。